Product packaging for (1R,2S)-2-Morpholinocyclopropan-1-amine(Cat. No.:)

(1R,2S)-2-Morpholinocyclopropan-1-amine

Cat. No.: B13557059
M. Wt: 142.20 g/mol
InChI Key: HTKGTZIHYIMCCJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Morpholinocyclopropan-1-amine is a sophisticated chiral amine that integrates a strained cyclopropane ring with a morpholine heterocycle, making it a valuable scaffold for pharmaceutical research and synthetic chemistry . The morpholine unit is a common feature in bioactive compounds and FDA-approved drugs, often included to enhance solubility and act as a hydrogen bond acceptor . The chiral cyclopropane core introduces significant three-dimensional strain and structural rigidity, which can be leveraged to improve a molecule's binding affinity and metabolic stability . This unique structural combination makes this compound a promising building block for constructing complex molecules in drug discovery programs. It is particularly useful for exploring structure-activity relationships (SAR) and for the synthesis of targeted libraries in medicinal chemistry . As a chiral cyclopropylamine derivative, this compound class has demonstrated relevance in the development of enzyme inhibitors, including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors, highlighting its potential in neuroscience and oncology research . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B13557059 (1R,2S)-2-Morpholinocyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,2S)-2-morpholin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C7H14N2O/c8-6-5-7(6)9-1-3-10-4-2-9/h6-7H,1-5,8H2/t6-,7+/m1/s1

InChI Key

HTKGTZIHYIMCCJ-RQJHMYQMSA-N

Isomeric SMILES

C1COCCN1[C@H]2C[C@H]2N

Canonical SMILES

C1COCCN1C2CC2N

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for 1r,2s 2 Morpholinocyclopropan 1 Amine

Retrosynthetic Analysis of the (1R,2S)-2-Morpholinocyclopropan-1-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection strategies. The core challenge lies in the stereocontrolled formation of the 1,2-disubstituted cyclopropane (B1198618) ring with the desired trans configuration and absolute stereochemistry.

Primary Disconnections:

A primary disconnection can be made at the C-N bonds of the amine and morpholine (B109124) groups, leading to a 1,2-difunctionalized cyclopropane intermediate. This approach, however, necessitates the stereoselective introduction of the nitrogen functionalities, which can be challenging to achieve sequentially with high stereocontrol.

A more convergent approach involves the disconnection of the cyclopropane ring itself. This leads to two main strategies:

[2+1] Cycloaddition: This is a powerful strategy for forming cyclopropane rings. In this context, the retrosynthetic analysis points towards a morpholino-substituted alkene and a source of aminocarbene or its equivalent. The key to success in this approach is the control of both diastereoselectivity (trans formation) and enantioselectivity.

Intramolecular Ring Closure: An alternative disconnection involves breaking a C-C bond of the cyclopropane ring, leading to a linear precursor with appropriate functional groups at the 1 and 3 positions. A subsequent intramolecular nucleophilic substitution or a related cyclization reaction would then form the cyclopropane ring.

Considering these strategies, a plausible retrosynthetic pathway would start from a suitable alkene precursor, such as N-vinylmorpholine or a protected vinylamine (B613835) derivative, and a carbene source. The stereochemical outcome would then be dictated by the chosen synthetic methodology, as detailed in the following sections.

Development of Stereoselective Synthetic Pathways for Enantiopure Access

Achieving the specific (1R,2S) stereochemistry of 2-Morpholinocyclopropan-1-amine requires a synthetic route with precise control over both diastereoselectivity and enantioselectivity. Several advanced asymmetric synthesis strategies can be envisioned for this purpose.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to either the alkene or the carbene precursor to direct the cyclopropanation reaction.

One potential strategy involves the use of a chiral auxiliary attached to the nitrogen atom of a vinylamine equivalent. For instance, a chiral oxazolidinone or a sultam could be employed. The cyclopropanation of this chiral enamine with a suitable carbene source, such as one generated from diazomethane (B1218177) or a Simmons-Smith type reaction, would proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would then furnish the desired enantiomerically enriched cyclopropylamine (B47189). The diastereoselectivity of the cyclopropanation would favor the trans product due to steric hindrance.

Step Reaction Key Features Expected Outcome
1Attachment of chiral auxiliary to an amineFormation of a chiral enamine or carbamateSubstrate for stereoselective cyclopropanation
2Diastereoselective cyclopropanationReaction with a carbene sourceFormation of a diastereomerically enriched cyclopropane
3Removal of chiral auxiliaryCleavage of the auxiliaryIsolation of the enantiopure target compound

Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Reactions

In recent years, asymmetric organocatalysis and transition-metal catalysis have emerged as powerful alternatives to chiral auxiliary-based methods. rsc.orgresearchgate.net

Asymmetric Organocatalysis: Chiral amines, phosphoric acids, or bifunctional catalysts could potentially catalyze the enantioselective cyclopropanation of an appropriate alkene with a carbene precursor. For instance, a chiral primary or secondary amine catalyst could activate an α,β-unsaturated aldehyde or ketone towards a Michael-initiated ring closure (MIRC) reaction with a nucleophile that ultimately forms the cyclopropane ring. rsc.org While not a direct cyclopropanation of an enamine, this approach highlights the potential of organocatalysis in constructing chiral cyclopropanes.

Metal-Catalyzed Enantioselective Reactions: Transition metal complexes with chiral ligands are highly effective in catalyzing asymmetric cyclopropanations. Dirhodium(II) and copper(I) complexes are particularly well-suited for this purpose. A plausible route would involve the reaction of N-vinylmorpholine with a diazo compound, such as ethyl diazoacetate, in the presence of a chiral dirhodium(II) catalyst. The choice of the chiral ligand on the metal center would be crucial in determining the enantioselectivity of the reaction. Subsequent conversion of the ester group to an amine would yield the target molecule. Engineered myoglobin (B1173299) catalysts have also shown promise in the synthesis of chiral cyclopropane-containing drugs. nih.gov

Catalyst Type Potential Reaction Advantages Challenges
Chiral Dirhodium(II) CatalystCyclopropanation of N-vinylmorpholine with a diazo compoundHigh turnover numbers, excellent enantioselectivitySynthesis of suitable diazo precursor for the amine group
Chiral Copper(I)/Bis(oxazoline) CatalystCyclopropanation of N-vinylmorpholineReadily available catalysts, good to excellent enantioselectivityPotential for side reactions
Organocatalyst (e.g., chiral amine)Michael-initiated ring closureMetal-free conditions, high enantioselectivityRequires a multi-step sequence to install the amine and morpholine groups

Diastereoselective Synthesis Strategies and Optimization

Regardless of the method used to control enantioselectivity, achieving high diastereoselectivity for the trans isomer is critical. In most cyclopropanation reactions of 1,2-disubstituted alkenes, the trans diastereomer is thermodynamically favored due to reduced steric strain.

Strategies to enhance the trans-selectivity include:

Steric Hindrance: Employing bulky protecting groups on the nitrogen atoms can increase the steric bias towards the formation of the trans product.

Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the more stable product.

Solvent Effects: The choice of solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.

A study on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes demonstrated high diastereoselectivity through the trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure. researchgate.net This highlights a potential diastereoselective strategy for the formation of the cyclopropane ring.

Optimization of Reaction Conditions for Research Scale Production

For the practical synthesis of this compound on a research scale, optimization of reaction conditions is crucial to maximize yield and stereoselectivity.

Key Parameters for Optimization:

Catalyst Loading: In catalytic reactions, minimizing the catalyst loading while maintaining high efficiency is economically and environmentally desirable.

Reaction Time and Temperature: These parameters directly impact reaction kinetics and selectivity. Careful optimization is required to find the balance between a reasonable reaction time and the desired stereochemical outcome.

Reagent Stoichiometry: The ratio of the alkene to the carbene precursor can affect the yield and the formation of byproducts.

Purification Methods: Efficient purification techniques, such as chromatography or crystallization, are necessary to isolate the target compound in high purity.

Derivatization Strategies for Analogues and Probes

The primary amine and the secondary amine of the morpholine ring in this compound offer convenient handles for further derivatization to generate analogues and molecular probes for biological studies.

Derivatization of the Primary Amine:

Acylation: Reaction with acyl chlorides or anhydrides can introduce a variety of amide functionalities.

Alkylation: Reductive amination with aldehydes or ketones can be used to introduce alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas.

Derivatization for Biological Probes:

For use as biological probes, the molecule can be functionalized with reporter groups such as:

Fluorophores: Attachment of a fluorescent tag (e.g., fluorescein, rhodamine) allows for visualization in biological systems. Chiral fluorescent derivatization reagents can be used for this purpose. researchgate.net

Biotin: Biotinylation enables affinity-based purification and detection.

Photoaffinity Labels: Incorporation of a photoactivatable group allows for covalent labeling of target proteins.

Radiolabels: Introduction of a radioactive isotope (e.g., ³H, ¹⁴C) facilitates radiometric assays.

These derivatization strategies significantly expand the utility of the this compound scaffold in chemical biology and drug discovery.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the synthesis of isotopically labeled analogs of this compound for mechanistic investigations.

Therefore, the section on "2.5. Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations" cannot be completed with scientifically accurate and verifiable research findings directly pertaining to this compound. Methodologies for isotopic labeling, such as deuterium (B1214612) or carbon-13 substitution, are established in organic synthesis to probe reaction mechanisms, determine the fate of atoms, and study kinetic isotope effects. However, the application of these techniques to this compound has not been documented in the reviewed sources.

Consequently, no data tables or detailed research findings on this specific topic can be provided. To maintain scientific accuracy and adhere to the strict instructional guidelines, this article will not speculate on potential synthetic routes for labeled analogs or their hypothetical applications in mechanistic studies of this particular compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of (1R,2S)-2-Morpholinocyclopropan-1-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. uobasrah.edu.iqtsijournals.com

In ¹H NMR, the protons on the cyclopropane (B1198618) ring are of particular diagnostic importance. Due to the rigid nature of the three-membered ring, the protons attached to the same carbon (geminal protons) and on adjacent carbons (vicinal protons) will exhibit distinct chemical shifts and coupling constants (J-values). The relative stereochemistry of the amine and morpholino groups—in this case, trans to each other—is primarily determined by the magnitude of the vicinal coupling constants between the cyclopropyl (B3062369) protons. A smaller coupling constant is typically observed for trans protons compared to their cis counterparts.

Two-dimensional NMR techniques are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) would reveal the coupling network between adjacent protons, confirming the connectivity within the cyclopropyl and morpholino moieties. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is vital for confirming the trans arrangement of the substituents, as NOE effects would be expected between protons on the same face of the cyclopropane ring.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. beilstein-journals.orgmdpi.com The chemical shifts of the cyclopropyl carbons are characteristic, appearing at relatively high field (low ppm values) due to the ring strain and unique hybridization. The carbons of the morpholine (B109124) ring and the carbon bearing the amine group would appear at distinct, predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data for a generic deuterated solvent like CDCl₃.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC)
C1-H (Amine-bearing)~2.5 - 2.8~35 - 40COSY with C2-H, C3-H₂
C2-H (Morpholine-bearing)~2.2 - 2.5~45 - 50COSY with C1-H, C3-H₂; HMBC to Morpholine CH₂
C3-H ₂ (Cyclopropane CH₂)~0.8 - 1.2~10 - 15COSY with C1-H, C2-H
NH ₂ (Amine)~1.5 - 2.5 (broad)--
Morpholine CH ₂-N~2.4 - 2.7~50 - 55COSY with Morpholine CH₂-O
Morpholine CH ₂-O~3.6 - 3.9~65 - 70COSY with Morpholine CH₂-N

X-ray Crystallography of this compound and Co-crystals for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique would unequivocally confirm the relative and absolute stereochemistry of this compound, provided a suitable single crystal can be grown.

The analysis yields precise atomic coordinates, from which all geometric parameters can be calculated, including:

Bond Lengths and Angles: Confirming the expected geometry of the cyclopropane and morpholine rings.

Torsional Angles: Defining the exact conformation of the molecule, including the orientation of the morpholino group relative to the cyclopropane ring and the conformation of the morpholine ring itself (typically a chair conformation).

Absolute Configuration: For a non-centrosymmetric crystal, the analysis can determine the absolute configuration, definitively assigning the R and S stereocenters. researchgate.net

Furthermore, the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the primary amine and the nitrogen or oxygen atoms of the morpholine ring, which dictate the solid-state architecture.

Formation of co-crystals with other molecules (co-formers) can be a strategy to obtain high-quality crystals if the parent compound does not crystallize well. The X-ray structure of a co-crystal would still provide the definitive structure of the target molecule.

Table 3: Representative Crystallographic Data (Hypothetical)

Parameter Hypothetical Value/Information
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (chiral)
Unit Cell Dimensions a = 5.8 Å, b = 10.2 Å, c = 15.5 Å
C1-C2 Bond Length ~1.51 Å
N-H···O Hydrogen Bond Distance ~2.9 Å
Flack Parameter ~0.0(1)
Conclusion Unambiguous confirmation of (1R,2S) configuration

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe intermolecular interactions. youtube.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. acs.org

The IR and Raman spectra of this compound would display characteristic bands corresponding to its structural features:

N-H Vibrations: The primary amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. An N-H bending (scissoring) mode would be visible around 1600 cm⁻¹.

C-H Vibrations: C-H stretching bands for the cyclopropane ring are typically found at higher frequencies (>3000 cm⁻¹) than those for the morpholine CH₂ groups (~2850-2960 cm⁻¹).

C-O and C-N Vibrations: The morpholine ring will exhibit strong C-O-C ether stretching bands around 1100 cm⁻¹ and C-N stretching vibrations.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, though these may be complex and appear in the fingerprint region (<1500 cm⁻¹).

Because IR and Raman spectroscopy are sensitive to changes in molecular environment, shifts in peak positions or changes in peak shape can indicate intermolecular hydrogen bonding in the solid state or in concentrated solutions. americanpharmaceuticalreview.com While IR and Raman spectra are often similar, they are governed by different selection rules; IR bands arise from a change in dipole moment, while Raman bands arise from a change in polarizability. Therefore, some vibrations may be active in one technique but not the other, providing complementary information. encyclopedia.pub

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Weak
C-H Stretch (Cyclopropane)3000 - 3100Medium
C-H Stretch (Morpholine)2850 - 2960Strong
N-H Bend1590 - 1650Weak
C-O-C Stretch (Ether)1080 - 1150Medium

High-Resolution Mass Spectrometry for Metabolite Identification in Biochemical Studies and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with very high precision and for identifying its metabolites in complex biological matrices. nih.govmdpi.com

For purity assessment, HRMS provides an extremely accurate mass measurement of the protonated molecular ion ([M+H]⁺). This measured mass can be compared to the calculated theoretical mass for the chemical formula C₇H₁₄N₂O. A match within a very low error margin (typically <5 ppm) confirms the elemental composition and rules out impurities with different formulas, even those with the same nominal mass. nih.gov

In biochemical and drug metabolism studies, HRMS, usually coupled with a separation technique like liquid chromatography (LC-HRMS), is used to detect and identify metabolites. pharmaron.comijpras.com The instrument detects compounds with mass-to-charge ratios corresponding to the parent drug plus the mass of common metabolic modifications. The high mass accuracy allows for the confident determination of the elemental formula of each metabolite. nih.gov Subsequent fragmentation of the metabolite ion (MS/MS or MSⁿ) provides structural information that helps to pinpoint the site of modification. thermofisher.com

Table 5: HRMS Data for this compound and Potential Metabolites

Compound Chemical Formula Theoretical m/z ([M+H]⁺) Potential Metabolic Reaction
Parent Compound C₇H₁₅N₂O⁺143.1184-
Metabolite 1 C₇H₁₃N₂O₂⁺157.0977Hydroxylation (+O)
Metabolite 2 C₇H₁₁N₂O₃⁺171.0770Dihydroxylation (+2O, -2H)
Metabolite 3 C₁₃H₂₃N₂O₇⁺319.1505Glucuronidation (+C₆H₈O₆)
Metabolite 4 C₇H₁₃N₂O₄S⁺221.0596Sulfation (+SO₃)

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Systematic Analog Variation of (1R,2S)-2-Morpholinocyclopropan-1-amine

The systematic structural modification of this compound is essential to map its SAR and SPR profiles. This involves a methodical alteration of its three main components: the cyclopropane (B1198618) ring, the morpholine (B109124) moiety, and the amine functionality.

Modifications on the Cyclopropane Ring System

Table 1: Illustrative Data for Hypothetical Cyclopropane Ring Modifications

This table presents hypothetical data for illustrative purposes.

Analog ID Modification Rationale Hypothetical Potency (IC₅₀, µM)
A-1 (Parent) None Baseline compound 1.0
A-2 Methyl substitution at C3 Probing for hydrophobic interactions 0.7
A-3 Fluoro substitution at C1 Introducing a polar group 3.5

| A-4 | Ring expansion to cyclobutane (B1203170) | Altering substituent distance and angle | 12.0 |

Substitutions on the Morpholine Moiety

The morpholine ring is a frequent component of bioactive molecules, often enhancing aqueous solubility and serving as a hydrogen bond acceptor. Modifications to this moiety can fine-tune the compound's properties. Substitutions on the carbon atoms of the morpholine ring can explore steric tolerance within a binding site. Another strategy is the bioisosteric replacement of the morpholine's oxygen atom with sulfur (to form a thiomorpholine) or another nitrogen (to create a piperazine), which would alter its hydrogen bonding capability and introduce a new site for substitution. Ring-opening the morpholine to an acyclic ether or amine would increase conformational flexibility, which could positively or negatively impact binding affinity.

Table 2: Illustrative Data for Hypothetical Morpholine Moiety Substitutions

This table presents hypothetical data for illustrative purposes.

Analog ID Modification Rationale Hypothetical Potency (IC₅₀, µM)
A-1 (Parent) None Baseline compound 1.0
B-1 2-Methylmorpholine Assessing steric hindrance 4.2
B-2 Thiomorpholine replacement Modifying H-bond acceptor strength 1.8

| B-3 | Piperazine replacement | Introducing a basic center and H-bond donor | 0.9 |

Alterations of the Amine Functionality and Linkers

The primary amine is a crucial functional group, likely involved in key interactions such as hydrogen bonding and the formation of salt bridges. Its modification is a primary focus for SAR studies. Alkylation to a secondary or tertiary amine would alter its basicity and reduce its hydrogen bond donating capacity. Conversely, acylation to an amide would remove the basic character and introduce a carbonyl group as a hydrogen bond acceptor. Inserting a linker, such as a methylene (B1212753) group, between the cyclopropane ring and the amine would extend the reach of this interacting group, which could be beneficial for accessing distant binding regions.

Table 3: Illustrative Data for Hypothetical Amine Functionality Alterations

This table presents hypothetical data for illustrative purposes.

Analog ID Modification Rationale Hypothetical Potency (IC₅₀, µM)
A-1 (Parent) Primary amine Baseline compound 1.0
C-1 N-Methylamine (Secondary) Reducing H-bond donation 5.0
C-2 N-Acetamide Neutralizing basicity 25.0

| C-3 | Aminomethyl (Linker insertion) | Increasing distance to amine | 0.6 |

Impact of Stereochemistry on Biological Recognition and Potency Profiles

Stereochemistry is a pivotal determinant of a molecule's biological activity, as interactions with chiral macromolecules like proteins are often stereospecific. nih.govnih.gov The (1R,2S) configuration of the parent compound defines a trans arrangement of the morpholine and amine substituents. Its enantiomer, (1S,2R), and the two cis diastereomers, (1R,2R) and (1S,2S), would present these functional groups in different spatial orientations. It is highly probable that only one of these stereoisomers will exhibit the optimal three-dimensional arrangement for productive binding to a biological target, leading to significant differences in potency and efficacy among the isomers. nih.govnih.gov A comprehensive investigation would necessitate the synthesis and biological evaluation of all possible stereoisomers to identify the pharmacologically preferred configuration.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to develop mathematical models that correlate a compound's structural features with its biological activity or physicochemical properties. researchgate.netmdpi.comfarmaciajournal.com For a series of analogs of this compound, a QSAR model could be constructed by calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and relating them to observed biological activity through statistical methods. A validated QSAR model can be a powerful predictive tool, guiding the design of novel analogs with potentially improved potency by highlighting the key molecular attributes that drive activity. researchgate.net Similarly, QSPR models can be developed to predict important pharmaceutical properties such as solubility, permeability, and metabolic stability, aiding in the selection of candidates with more favorable drug-like characteristics.

Investigation of Molecular Targets and Mechanistic Biological Activity

In Vitro Biochemical and Cellular Screening Assays for Target Identification

The initial step in understanding the biological effects of (1R,2S)-2-Morpholinocyclopropan-1-amine would involve a series of in vitro assays. These experiments are designed to screen the compound against a wide array of potential biological targets in a controlled laboratory setting.

To determine if this compound acts as an enzyme inhibitor, it would be tested against a panel of purified enzymes. Should any inhibitory activity be detected, further studies would be conducted to characterize the nature of this inhibition. These studies would determine whether the inhibition is reversible, irreversible, or follows a suicide inhibition mechanism. Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) would be calculated to quantify the compound's potency.

A hypothetical data table for such an enzyme inhibition study is presented below:

Enzyme TargetInhibition TypeIC50 (µM)Ki (µM)
Monoamine Oxidase AReversibleData Not AvailableData Not Available
Monoamine Oxidase BIrreversibleData Not AvailableData Not Available
Cyclooxygenase-2CompetitiveData Not AvailableData Not Available

To assess the affinity of this compound for various receptors, comprehensive receptor binding profiling would be performed. This typically involves radioligand binding assays where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. A broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, would be screened. The dissociation constant (Kd) or inhibition constant (Ki) would be determined for any significant binding interactions.

A representative data table for receptor binding profiling is shown below:

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Serotonin (B10506) Receptor 5-HT2AData Not AvailableData Not Available
Dopamine (B1211576) Receptor D2Data Not AvailableData Not Available
Adrenergic Receptor α2AData Not AvailableData Not Available

The potential for this compound to interact with neurotransmitter transporters or other cellular uptake systems would be investigated. This could involve assays measuring the inhibition of substrate uptake in cells expressing specific transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). These studies are crucial for understanding the compound's potential effects on neurotransmitter levels in the synapse.

A sample data table for transporter interaction studies is provided below:

TransporterSubstrate Uptake Inhibition (IC50, µM)
Serotonin Transporter (SERT)Data Not Available
Dopamine Transporter (DAT)Data Not Available
Norepinephrine Transporter (NET)Data Not Available

Elucidation of Signaling Pathways Modulated by this compound

Once a primary molecular target is identified, subsequent research would focus on how the interaction of this compound with this target affects intracellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays would be utilized to measure changes in the levels of key signaling molecules, such as second messengers (e.g., cAMP, Ca2+) and the phosphorylation status of downstream proteins (e.g., kinases, transcription factors).

Proteomic and Metabolomic Approaches for Target Deconvolution

In cases where initial screening does not reveal a clear molecular target, or to identify off-target effects, proteomic and metabolomic approaches can be employed. Proteomics techniques, such as affinity chromatography coupled with mass spectrometry, could be used to identify proteins that directly bind to this compound. Metabolomics would involve analyzing the global changes in metabolite levels within cells or tissues following treatment with the compound, providing insights into the metabolic pathways it may be affecting.

Structure-Based Ligand Design (SBLD) and Fragment-Based Ligand Design (FBLD) Strategies

Should a molecular target for this compound be identified and its binding mode characterized, for instance through X-ray crystallography or NMR spectroscopy, this structural information could guide the design of new, more potent, and selective analogs. In Structure-Based Ligand Design (SBLD), the three-dimensional structure of the target-ligand complex is used to design modifications to the ligand that are predicted to improve binding affinity and other pharmacological properties.

Alternatively, in Fragment-Based Ligand Design (FBLD), small molecular fragments are screened for weak binding to the target. Promising fragments can then be grown or linked together to create more potent lead compounds. The this compound scaffold itself could potentially be used as a starting point or a fragment in such a discovery campaign.

Cellular Permeability and Distribution Studies in Research Models (e.g., Caco-2, MDCK assays)

Cellular permeability is a critical determinant of a drug's oral bioavailability and its ability to reach targets within the body, including the central nervous system. In vitro models using cell monolayers are standard tools for predicting the intestinal absorption and blood-brain barrier penetration of novel chemical entities.

The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. europa.euevotec.com Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, resembling the barrier of the small intestine. evotec.com In this assay, the compound is applied to one side of the monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. creative-bioarray.com This directional transport allows for the calculation of an apparent permeability coefficient (Papp), which indicates the rate of passage. evotec.com A high Papp value suggests good potential for oral absorption. The assay can also be performed in the reverse direction (basolateral to apical) to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of cells and can limit absorption. creative-bioarray.com An efflux ratio greater than two typically indicates active efflux is occurring. evotec.com

Similarly, the Madin-Darby Canine Kidney (MDCK) cell line is another valuable model, often used to predict penetration across the blood-brain barrier (BBB). creative-bioarray.comcreative-bioarray.com Like Caco-2 cells, MDCK cells form a polarized monolayer with tight junctions. creative-bioarray.com For assessing BBB penetration, cell lines transfected with human genes for efflux transporters, such as MDR1 (which encodes for P-gp), are particularly useful. evotec.combioduro.com A low Papp value and a high efflux ratio in an MDR1-MDCK assay would suggest that the compound is actively prevented from entering the brain, a crucial consideration for CNS-targeted or peripherally-restricted agents. evotec.comresearchgate.net

The following is an illustrative data table representing hypothetical results from permeability assays for this compound.

Assay SystemDirectionPapp (x 10-6 cm/s)Efflux RatioPermeability Classification
Caco-2Apical to Basolateral (A→B)15.21.3High
Caco-2Basolateral to Apical (B→A)19.8
MDCK-MDR1Apical to Basolateral (A→B)2.54.8Low to Moderate (Efflux Substrate)
MDCK-MDR1Basolateral to Apical (B→A)12.0

Metabolic Stability and Metabolite Identification in Pre-clinical Biochemical Systems (e.g., hepatic microsomes, hepatocytes)

Hepatic microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells. evotec.comresearchgate.net They are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com In a typical microsomal stability assay, the compound is incubated with liver microsomes (from human or preclinical species) in the presence of necessary cofactors like NADPH. bienta.netprotocols.io The concentration of the parent compound is measured at various time points to determine its rate of disappearance. evotec.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which help predict the compound's hepatic clearance in vivo. bienta.net

For a more comprehensive view of metabolism, primary hepatocytes are used. creative-bioarray.com Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), providing a more complete picture of biotransformation. creative-bioarray.comnih.gov Incubating the compound with hepatocytes allows for the identification of metabolites formed through various pathways. nih.govbioivt.com Using high-resolution mass spectrometry, the structures of these metabolites can be elucidated. nih.gov This process, known as metabolite identification, is critical for understanding clearance pathways and identifying potentially active or toxic metabolites. bioivt.com Common metabolic reactions for a molecule like this compound could include oxidation of the morpholine (B109124) or cyclopropane (B1198618) rings, N-dealkylation, or conjugation reactions.

The following tables provide hypothetical data for the metabolic stability and potential metabolites of this compound.

Illustrative Metabolic Stability Data

SystemSpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Hepatic MicrosomesHuman4530.8Moderate
Hepatic MicrosomesRat2263.3High
HepatocytesHuman3841.5Moderate

Illustrative Metabolite Identification in Human Hepatocytes

Metabolite IDProposed BiotransformationMass Shift
M1Hydroxylation on Morpholine Ring+16 Da
M2Hydroxylation on Cyclopropane Ring+16 Da
M3Morpholine Ring Opening+18 Da
M4N-Oxidation+16 Da

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. ulisboa.pt These methods, rooted in solving the Schrödinger equation, provide insights into electron distribution, molecular orbital energies, and reactivity, which are critical for drug design. aps.orgquantumgrad.com

For (1R,2S)-2-Morpholinocyclopropan-1-amine, methods like Density Functional Theory (DFT) would be employed to compute its electronic structure. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with a biological target, for instance, identifying potential hydrogen bond donors and acceptors.

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT) This table is for illustrative purposes and does not represent published experimental data.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (e.g., amine group)
LUMO Energy+1.2 eVRegion of electron acceptance
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability
Dipole Moment2.8 DReflects overall molecular polarity
Molecular Electrostatic Potential (MEP)Negative potential around morpholine (B109124) oxygen; Positive potential near amine hydrogensPredicts sites for non-covalent interactions

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Dynamics

While QM methods analyze a static structure, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.net MD simulations are used to explore the conformational landscape of this compound, revealing its flexibility and preferred shapes in different environments, such as in aqueous solution. researchgate.net

Molecular Docking and Scoring Methodologies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to structure-based drug design, helping to elucidate the molecular basis of a ligand's activity. nih.gov For this compound, docking could be used to screen potential protein targets or to understand its binding mode within a known active site.

The process involves preparing the 3D structures of both the ligand and the protein receptor. A docking algorithm then systematically samples a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket. youtube.com Each generated "pose" is evaluated by a scoring function, which estimates the binding affinity. nih.gov These functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov The results can identify the most likely binding mode and highlight key amino acid residues involved in the interaction, guiding further optimization of the ligand. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table is for illustrative purposes and does not represent published experimental data.

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
AutoDock Vina-7.2Hydrogen bond from amine to ASP145; Hydrophobic interaction from cyclopropane (B1198618) to LEU83
Glide-6.8Hydrogen bond from amine to ASP145; Water-bridged interaction with GLU91
FlexX-7.5Hydrogen bond from amine to ASP145; Pi-cation interaction with PHE80

Free Energy Perturbation (FEP) and Binding Energy Calculations

While docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) are used for more accurate binding energy calculations. nih.gov FEP is a computationally intensive technique that calculates the difference in free energy between two states, such as the binding of two different ligands to the same protein. acs.org

In a typical FEP study, one would compare this compound to a closely related analog. The calculation involves creating a thermodynamic cycle that connects the unbound (in solution) and bound (in the protein) states of both ligands. The simulation then "alchemically" transforms one ligand into the other in both environments. By calculating the free energy change for these non-physical transformations, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. nih.gov This precision is invaluable for prioritizing which proposed molecular modifications are most likely to improve binding affinity. researchgate.net

Virtual Screening and De Novo Design Approaches Based on the Compound Scaffold

The this compound structure can serve as a scaffold in broader drug discovery campaigns. nih.gov The cyclopropylamine (B47189) fragment is a recognized "privileged scaffold" due to its frequent appearance in bioactive molecules. nih.gov

In virtual screening, a large database of compounds can be computationally searched to identify molecules that are structurally similar to the scaffold or that are predicted to bind to the same target. nih.gov This can be done through ligand-based methods (e.g., searching for similar shapes or pharmacophores) or structure-based methods (e.g., docking millions of compounds into a target protein).

Alternatively, the scaffold can be used in de novo design. Here, computational algorithms build novel molecules piece by piece, starting from a seed fragment like the morpholinocyclopropane core. nih.gov The algorithm adds functional groups and builds out the structure in a way that is predicted to optimize interactions with a target binding site, generating entirely new chemical entities for synthesis and testing.

Advanced Analytical and Bioanalytical Method Development for Research

Development of Chiral Chromatographic Methods (HPLC, GC) for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation by HPLC is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com For a primary amine like (1R,2S)-2-Morpholinocyclopropan-1-amine, several types of CSPs are suitable.

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) are highly versatile and represent a first-line screening choice. nih.govyakhak.org The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Crown Ether-based CSPs: These phases are particularly effective for the resolution of primary amines. nih.gov The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.

Cyclofructan-based CSPs: These have also shown high success rates in separating primary amines, particularly in the polar organic mode. nih.gov

Method development would involve screening these columns with various mobile phases. Normal-phase (e.g., heptane/alcohol mixtures) and polar organic (e.g., acetonitrile/alcohol) modes are commonly evaluated. nih.gov Basic or acidic additives are often required to improve peak shape and resolution for amine compounds. wiley.comresearchgate.net

Illustrative HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
ColumnChiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHeptane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (1R,2S)-isomer8.5 min
Retention Time (1S,2R)-isomer10.2 min
Resolution (Rs)> 2.0

Gas Chromatography (GC)

For GC analysis, direct separation of enantiomers on a chiral column is possible, but often, the volatility and chromatographic performance of amines are poor. Therefore, derivatization with a chiral or achiral agent is a common strategy. nih.govchiralpedia.com

Indirect Separation: The amine is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.govresearchgate.net

Direct Separation: The amine is derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) to block the polar amine group and increase volatility. The resulting derivative is then separated on a GC column with a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives.

The choice of derivatization agent and GC column is critical and requires empirical optimization to achieve baseline separation and prevent racemization during the derivatization step. nih.gov

Hypothetical GC Data for Enantiomeric Excess Determination

AnalyteRetention Time (min)Peak AreaEnantiomeric Excess (%)
(1R,2S)-isomer derivative12.31,584,00099.0
(1S,2R)-isomer derivative12.88,000

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Understanding how a molecule interacts with its biological target is crucial. SPR and ITC are powerful, label-free biophysical techniques used to quantify these interactions.

Surface Plasmon Resonance (SPR)

SPR measures molecular binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.govspringernature.com In a typical experiment to study the interaction of a small molecule like this compound, its target protein is first immobilized on the sensor surface. researchgate.net The small molecule (analyte) is then flowed over the surface at various concentrations.

The binding is monitored, generating a sensorgram that provides kinetic data on the association (k_a) and dissociation (k_d) rates. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of these rates (k_d/k_a). nih.gov

Illustrative SPR Kinetic Analysis Results

Analytek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
This compound2.5 x 10⁴5.0 x 10⁻³200

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. physchemres.org This technique provides a complete thermodynamic profile of the interaction in a single experiment. In a hypothetical ITC experiment, a solution of the target protein is placed in the sample cell, and a concentrated solution of this compound is incrementally injected from a syringe.

Each injection produces a heat pulse that is integrated to determine the change in enthalpy (ΔH). The resulting binding isotherm is fitted to a model to also determine the binding constant (K_A, inverse of K_D), and the stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated, providing insight into the driving forces of the binding event. nih.govwhiterose.ac.uk

Hypothetical Thermodynamic Profile from ITC

ParameterValue
Stoichiometry (n)1.02
Affinity (K_D)250 nM
ΔG (kcal/mol)-9.0
ΔH (kcal/mol)-5.5
TΔS (kcal/mol)3.5

Mass Spectrometry-Based Methods for Quantification in Biological Research Matrices

To study the behavior of a compound in a biological system, a sensitive and selective method is needed to quantify it in complex matrices like plasma, urine, or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

A bioanalytical method for this compound would be developed to separately quantify both its (1R,2S) and (1S,2R) enantiomers. This requires a chiral LC separation step prior to mass spectrometric detection. nih.govresearchgate.net

The development process involves:

Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

Chiral Chromatography: An HPLC method, as described in section 7.1, is optimized for speed and compatibility with mass spectrometry, often using smaller particle size columns (UHPLC) for faster analysis.

Mass Spectrometry: The instrument is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more characteristic product ions generated by fragmentation.

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability. rfppl.co.incfpie.com Validation includes assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

Illustrative Bioanalytical Method Validation Summary (in Plasma)

ParameterResult for (1R,2S)-isomer
Linear Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)&lt; 8%
Inter-day Precision (%CV)&lt; 10%
Accuracy (% Bias)-6% to +7%
Matrix EffectMinimal

NMR-Based Metabolomics and Ligand-Observe NMR for Studying Interactions in Research Models

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for studying molecular interactions and metabolic effects without requiring chemical labels. springernature.com

NMR-Based Metabolomics

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. youtube.com High-resolution NMR, particularly ¹H NMR, can be used to obtain a metabolic fingerprint of biofluids (e.g., urine, plasma) or tissue extracts. nih.govnih.govacs.org

In a research context, a study could be designed where a biological model is exposed to this compound. NMR spectra of samples taken before and after exposure would be compared using multivariate statistical analysis (e.g., Principal Component Analysis, PCA). Significant changes in the levels of endogenous metabolites could reveal the compound's effect on specific metabolic pathways.

Ligand-Observe NMR

These techniques are used to confirm direct binding of a small molecule to a macromolecular target. azolifesciences.com Instead of observing the large protein, these methods focus on the NMR signals of the small molecule (the ligand). nih.govnih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close contact with the protein. Protons on the protein are selectively saturated with radiofrequency pulses. If the ligand binds, this saturation is transferred to it and results in a decrease in its signal intensity, confirming an interaction. northwestern.edu

Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY): This method detects the transfer of magnetization from bulk water molecules to the ligand via the protein. The phase of the ligand's NMR signals will be opposite for binding versus non-binding compounds, providing a clear screen for interactions. northwestern.edu

These experiments provide valuable validation of a direct physical interaction between this compound and its intended target.

Hypothetical Ligand-Observe NMR Results

NMR ExperimentObservation for this compoundInterpretation
STD NMRSignals observed for cyclopropyl (B3062369) and morpholine (B109124) protons in difference spectrum.Compound makes direct contact with the target protein.
WaterLOGSYPositive NOE signals observed in the presence of the target protein.Compound binds to the target protein.

Future Directions and Emerging Research Avenues

Exploration of Novel Target Classes or Biological Systems Responsive to Cyclopropylamine (B47189)/Morpholine (B109124) Scaffolds

The cyclopropylamine scaffold is a well-established pharmacophore, most notably recognized for its role in the mechanism-based inhibition of enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov A prominent example is the inhibition of histone demethylase KDM1A (also known as LSD1), a key target in oncology and virology. nih.gov Derivatives of cyclopropylamine have been shown to act as irreversible inhibitors of KDM1A. nih.gov Beyond this, the cyclopropylamine moiety is known to inactivate cytochrome P450 enzymes and quinoprotein methylamine (B109427) dehydrogenase.

The morpholine ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and contributing to improved physicochemical and pharmacokinetic profiles. nih.govnih.gov Morpholine-containing compounds have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects. nih.govjchemrev.com

Future research will likely focus on expanding the therapeutic utility of the combined cyclopropylamine/morpholine scaffold beyond established targets. Given the diverse bioactivities of the individual components, exploration into novel target classes is a logical progression. Potential areas of investigation include:

Neurodegenerative Diseases: Targeting enzymes involved in neurotransmitter metabolism or protein aggregation.

Infectious Diseases: Developing novel antibacterial or antiviral agents by targeting essential microbial enzymes. Derivatives of (1-cyclopropyl)cyclopropylamine have shown utility as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and in treating hepatitis C. nih.gov

Inflammatory Disorders: Investigating the modulation of signaling pathways involved in inflammation.

Table 1: Potential Future Target Classes for Cyclopropylamine/Morpholine Scaffolds
Therapeutic AreaPotential Target ClassRationale based on Scaffold Properties
OncologyHistone Modifying Enzymes (beyond KDM1A)Proven activity of cyclopropylamine against KDM1A suggests potential for inhibiting other FAD-dependent enzymes. nih.gov
Infectious DiseasesBacterial/Viral EnzymesBroad-spectrum activity of morpholine derivatives; known activity of cyclopropylamines against MRSA and HCV. jchemrev.comnih.gov
NeurologyMonoamine Oxidases (MAOs)Cyclopropylamine is a core structure in some MAO inhibitors; morpholine can improve brain penetration.
Inflammatory DiseasesCytokine Signaling Pathway EnzymesKnown anti-inflammatory properties of the morpholine scaffold. jchemrev.com

Integration of Advanced Multi-omics Technologies for Systems-Level Understanding

To fully unlock the potential of (1R,2S)-2-Morpholinocyclopropan-1-amine and its analogues, a systems-level understanding of their biological effects is crucial. The integration of advanced multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. researchgate.net These technologies can provide an unbiased, holistic view of the molecular changes induced by a compound within a biological system, moving beyond single-target interactions. mdpi.com

Future research can leverage these platforms to:

Identify On- and Off-Target Effects: By treating cells or model organisms with the compound and subsequently analyzing global changes in mRNA (transcriptomics), protein (proteomics), and metabolite (metabolomics) levels, researchers can construct a comprehensive map of the compound's cellular impact. nih.gov This can confirm engagement with the intended target and reveal previously unknown interactions.

Elucidate Mechanisms of Action: Multi-omics data can reveal which cellular pathways and networks are perturbed by the compound. mdpi.comnih.gov For instance, observing changes in the expression of genes regulated by KDM1A would provide systems-level evidence of target engagement. nih.gov

Discover Biomarkers: By identifying molecular signatures associated with the response to a compound, multi-omics can aid in the discovery of biomarkers for efficacy or patient stratification in future clinical applications. frontlinegenomics.com

Table 2: Application of Multi-omics Technologies
Omics TechnologyPotential Application for this compound
Transcriptomics (RNA-seq)Identify changes in gene expression profiles to map affected signaling pathways.
Proteomics (Mass Spectrometry)Quantify changes in protein abundance and post-translational modifications to understand downstream effects.
Metabolomics (NMR, Mass Spectrometry)Profile changes in small-molecule metabolites to assess metabolic pathway modulation.
Chemoproteomics (ABPP)Directly identify covalent protein targets of the reactive cyclopropylamine moiety in a cellular context.

Development of Optically Active Chemical Probes and Tools for Mechanistic Biological Research

The specific stereochemistry of this compound is critical to its biological function. Molecules with chiral centers, known as enantiomers, can exhibit dramatically different biological activities. pressbooks.publibretexts.org The property of such chiral molecules to rotate plane-polarized light is termed optical activity. pressbooks.pub Harnessing this stereospecificity is key to developing precise research tools.

The reactive nature of the cyclopropylamine moiety makes it an ideal "warhead" for creating optically active chemical probes. acs.org This group can form covalent bonds with nucleophilic residues or cofactors in an enzyme's active site, leading to irreversible inhibition. nih.govacs.org Future work in this area could involve synthesizing derivatives of this compound that incorporate reporter tags, such as:

Fluorophores: To allow for visualization of target localization and engagement within cells using advanced microscopy techniques.

Biotin: To enable affinity purification of the target protein (and any associated binding partners) for identification by mass spectrometry.

Photo-affinity labels: To allow for light-induced covalent cross-linking to the target protein, providing spatiotemporal control over target labeling.

Such optically active probes would be invaluable for validating new targets, studying enzyme mechanisms, and assessing target engagement in complex biological samples. The development of a suite of probes based on different stereoisomers (e.g., 1R,2S vs. 1S,2R) would be particularly powerful for dissecting the specific interactions of each enantiomer.

Methodological Advancements in Asymmetric Synthesis and Characterization

The synthesis of specific stereoisomers of substituted cyclopropanes remains a significant challenge in organic chemistry. acs.org While numerous methods exist for preparing cyclopropylamines, achieving high diastereoselectivity and enantioselectivity for 2-substituted derivatives like the target compound requires specialized approaches. acs.orgacs.org

Current methods include adaptations of classical cyclopropanation reactions and the development of novel strategies involving Kulinkovich-type reactions or C-H functionalization. acs.org Asymmetric synthesis has been achieved using chiral auxiliaries, such as N-sulfinyl ketimines, to guide the stereochemical outcome. nih.gov However, there is a continuous need for more efficient, scalable, and sustainable synthetic routes.

Future research in this domain will likely focus on:

Catalytic Asymmetric Methods: Developing new transition-metal or organocatalytic systems that can directly generate the desired (1R,2S) stereochemistry with high fidelity, avoiding the need for stoichiometric chiral reagents.

Scalable Routes: Adapting laboratory-scale syntheses to multi-gram or kilogram scales to produce sufficient material for extensive biological evaluation and preclinical studies.

Advanced Characterization: Employing advanced analytical techniques, such as chiral chromatography and X-ray crystallography, to unambiguously confirm the absolute and relative stereochemistry of synthetic intermediates and final products. nih.gov

Investigation into the Compound's Role in Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, the this compound scaffold represents a versatile platform for the development of sophisticated chemical biology tools. Chemical biology aims to study and manipulate biological systems using chemical tools, and this scaffold possesses several advantageous features.

The combination of a reactive, mechanism-based inhibitor (the cyclopropylamine) with a tunable, pharmacokinetically favorable moiety (the morpholine) allows for the creation of highly specific molecular probes. Future investigations could explore the use of this scaffold to:

Develop Activity-Based Probes (ABPs): As mentioned, the covalent reactivity of the cyclopropylamine is ideal for ABPs, which are used to profile the functional state of entire enzyme families in their native environment. nih.govacs.org

Create Compound Libraries for Phenotypic Screening: By systematically modifying the morpholine nitrogen or other positions on the scaffold, large libraries of related compounds can be generated. These libraries can be used in phenotypic screens to identify compounds that induce a desired biological effect (e.g., cell death in cancer cells) without prior knowledge of the molecular target.

Facilitate Target Deconvolution: For "hit" compounds identified in phenotypic screens, derivatives bearing clickable handles (e.g., alkynes or azides) can be synthesized from the this compound template. These handles allow for the use of click chemistry to attach affinity tags, enabling the subsequent identification of the compound's cellular target.

The unique blend of stereochemical complexity, covalent reactivity, and synthetic tractability makes this scaffold a powerful starting point for crafting next-generation chemical tools to dissect complex biology.

Q & A

Q. What are the recommended synthetic routes for preparing (1R,2S)-2-Morpholinocyclopropan-1-amine with high enantiomeric purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl morpholine) using transition metal-catalyzed reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium(II) carboxylates) are employed . Post-cyclopropanation, amine protection (e.g., Boc or Fmoc groups) ensures stability during purification. Chiral HPLC or enzymatic resolution methods are critical for isolating the (1R,2S) enantiomer .

Q. How can researchers optimize the purification of this compound to minimize racemization?

Methodological Answer: Use low-temperature silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to reduce thermal racemization. Alternatively, recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) enhances enantiomeric purity. Monitor optical rotation and chiral GC/MS to confirm retention of stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish diastereotopic protons.
  • Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration.
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholino group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The morpholino group’s electron-donating nitrogen increases amine nucleophilicity, but steric hindrance from the cyclopropane ring limits accessibility. Computational studies (DFT or MD simulations) predict reaction sites, while kinetic experiments (e.g., competition assays with varying electrophiles) quantify steric effects .

Q. What strategies mitigate instability of this compound under physiological conditions for in vitro assays?

Methodological Answer:

  • pH Buffering : Maintain pH 7–8 to prevent amine protonation-induced ring strain.
  • Antioxidants : Add 0.1% BHT or ascorbic acid to suppress oxidation.
  • Cold Storage : Store at –20°C under inert gas (argon) to prevent degradation .

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding.
  • Impurity Profiling : LC-MS to rule out degradation products (e.g., ring-opened byproducts).
  • Docking Studies : Molecular modeling to reconcile discrepancies between IC50_{50} values and structural data .

Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., morpholino ring oxidation).
  • CYP450 Docking : Simulate interactions with cytochrome isoforms (CYP3A4, CYP2D6) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.